

# Application Notes and Protocols: $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Analysis of Norisoboldine

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## Compound of Interest

Compound Name: Norisoboldine

Cat. No.: B1591120

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These application notes provide a detailed protocol and spectral data for the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) analysis of **Norisoboldine**. This document is intended to serve as a practical guide for the identification and characterization of this bioactive isoquinoline alkaloid, a compound of significant interest in pharmaceutical research.

## Data Presentation

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **Norisoboldine** are summarized below. The assignments are based on comprehensive 2D NMR spectroscopic analysis, including HMBC and HSQC experiments, as referenced in the literature.

Table 1:  $^1\text{H}$  NMR Spectral Data of **Norisoboldine** (500 MHz,  $\text{CD}_3\text{OD}$ )

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
3	6.65	s	12.5
6a	4.15	d	
8	6.82	d	8.0
11	6.90	d	8.0
2-OCH <sub>3</sub>	3.63	s	
10-OCH <sub>3</sub>	3.88	s	
4 $\alpha$	3.25	m	
4 $\beta$	2.85	m	
5 $\alpha$	3.40	m	
5 $\beta$	2.95	m	
7 $\alpha$	3.10	m	
7 $\beta$	2.75	m	

Table 2: <sup>13</sup>C NMR Spectral Data of **Norisoboldine** (125 MHz, CD<sub>3</sub>OD)

Position	Chemical Shift ( $\delta$ , ppm)
1	145.2
1a	128.5
1b	122.1
2	152.8
3	112.1
4	30.1
5	54.2
6a	63.5
7	36.2
7a	129.8
8	115.9
9	146.1
10	150.5
11	119.5
11a	125.6
2-OCH <sub>3</sub>	56.5
10-OCH <sub>3</sub>	60.8

## Experimental Protocols

The following protocols describe the methodology for obtaining the <sup>1</sup>H and <sup>13</sup>C NMR spectra of **Norisoboldine**.

### Sample Preparation

- Compound: **Norisoboldine**, isolated and purified to >98% purity.

- Solvent: Methanol-d<sub>4</sub> (CD<sub>3</sub>OD) is a common solvent for this compound.
- Concentration: Prepare a solution of approximately 5-10 mg of **Norisoboldine** in 0.5 mL of CD<sub>3</sub>OD.
- Sample Tube: Transfer the solution to a 5 mm NMR tube.

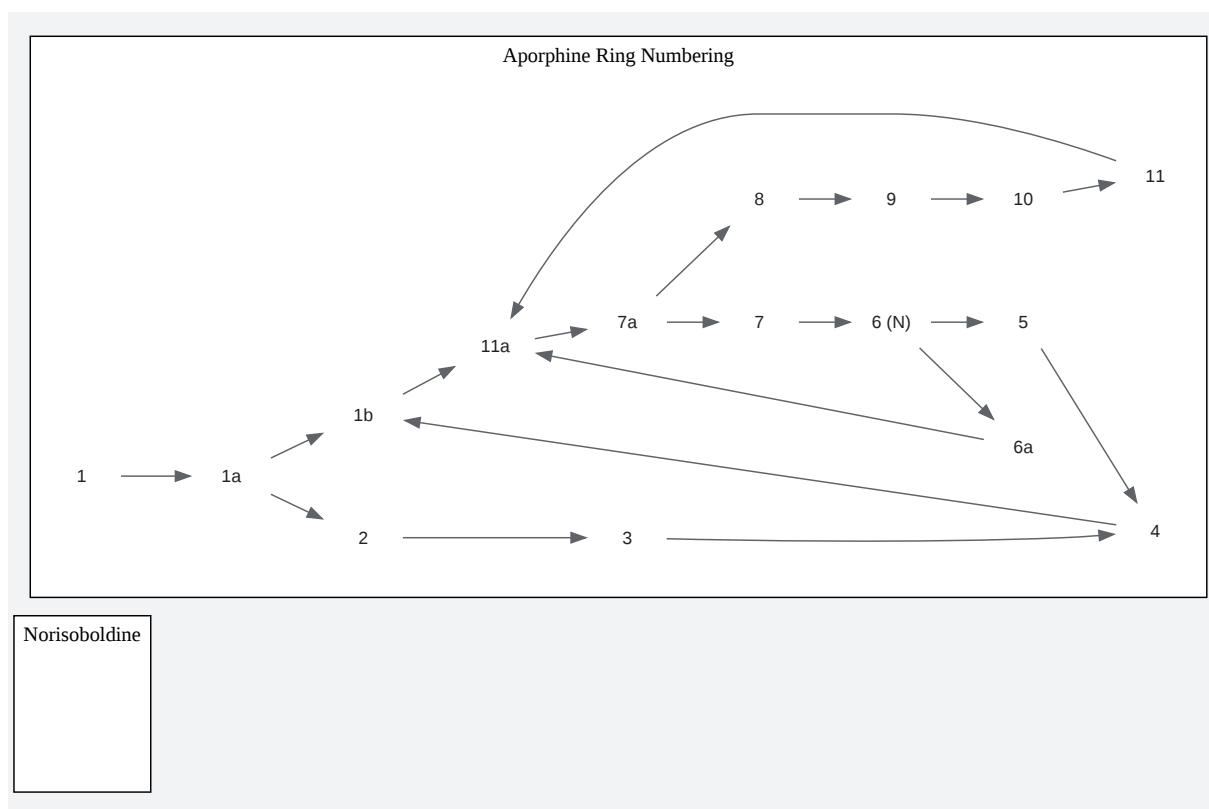
## NMR Data Acquisition

- Spectrometer: A 500 MHz (or higher field) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
- <sup>1</sup>H NMR Parameters (Typical):
  - Pulse Program: Standard single-pulse sequence (zg30).
  - Temperature: 298 K.
  - Spectral Width: 12-16 ppm.
  - Acquisition Time: 2-3 seconds.
  - Relaxation Delay: 1-2 seconds.
  - Number of Scans: 16-64, depending on the concentration.
- <sup>13</sup>C NMR Parameters (Typical):
  - Pulse Program: Proton-decoupled pulse sequence (zgpg30).
  - Temperature: 298 K.
  - Spectral Width: 200-220 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2 seconds.
  - Number of Scans: 1024 or more, as <sup>13</sup>C has low natural abundance.

- 2D NMR Experiments (for structural assignment):
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and piecing together the molecular structure.

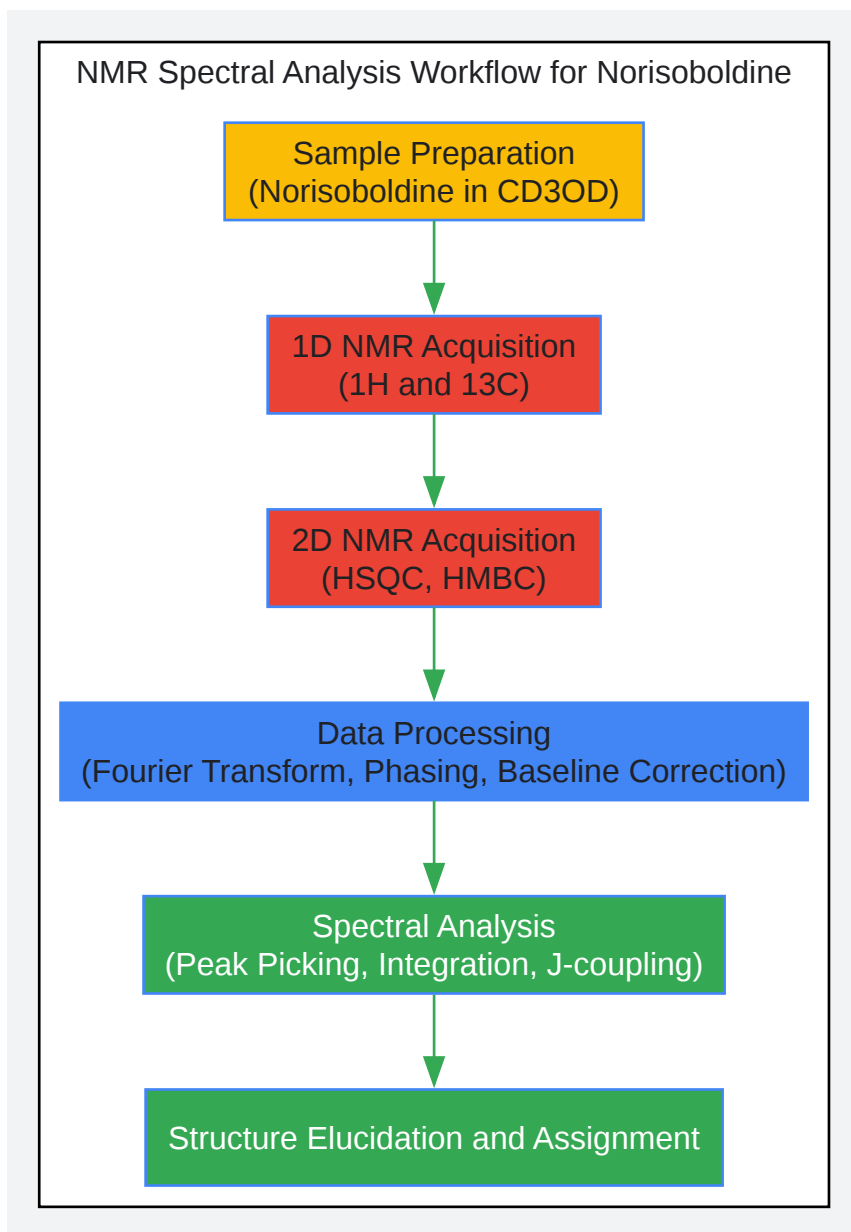
## Mandatory Visualizations

The following diagrams illustrate the chemical structure of **Norisoboldine** with atom numbering for NMR assignments and a general workflow for its spectral analysis.



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Caption: Chemical structure of **Norisoboldine** with standard aporphine alkaloid numbering.



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Caption: General workflow for the NMR spectral analysis of **Norisoboldine**.

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